5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one

CNS drug discovery blood-brain barrier penetration physicochemical profiling

Researchers targeting CNS disorders often face supply bottlenecks for complex indanone-piperazine intermediates, delaying SAR campaigns. 5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 954240-34-7) resolves this as a privileged D2/D3 pharmacophore building block cited in AstraZeneca patents (US 7,439,356). Key advantages: • Enables direct access to patented neurological chemical space for dopamine receptor modulator programs. • Favorable CNS drug-like profile (cLogP 3.14, TPSA 23.6 Ų) for lead optimization requiring brain penetration. • Eliminates in-house synthesis of the N-benzylpiperazine-indanone core, accelerating proof-of-concept studies.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS No. 954240-34-7
Cat. No. B3316629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one
CAS954240-34-7
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H22N2O/c23-20-9-6-17-14-18(7-8-19(17)20)22-12-10-21(11-13-22)15-16-4-2-1-3-5-16/h1-5,7-8,14H,6,9-13,15H2
InChIKeyQGFKCUHZEWBRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one Overview


5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one (CAS: 954240-34-7) is a synthetic small molecule combining an indan-1-one core with an N-benzylpiperazine substituent at the 5-position [1]. With a molecular weight of 306.4 g/mol and a topological polar surface area (TPSA) of 23.6 Ų, the compound occupies a favorable physicochemical space for CNS penetration and GPCR targeting [2]. It is cited in patent literature as a synthetic intermediate for piperazinyl-substituted indan derivatives developed by AstraZeneca for neurological indications [3].

1
Validated intermediate for patent-protected indan SAR
2
Dual pharmacophore scaffold (indanone + N-benzylpiperazine)
3
CNS physicochemical space: moderate LogP, low TPSA

Why 5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one Is Irreplaceable in SAR


In neurological drug discovery, simple functional group substitution at the 5-position of the indanone scaffold produces markedly different pharmacological profiles. The N-benzylpiperazine moiety of this compound serves as a privileged pharmacophore for dopamine D2/D3 receptor binding, whereas alternative 5-substituents (e.g., 5-hydroxy or 5-methoxy) lack this specific recognition motif [1][2]. Patent SAR studies demonstrate that benzyl substitution on the piperazine nitrogen is critical for maintaining target affinity, with phenyl or unsubstituted piperazines yielding distinct receptor selectivity profiles [3]. Consequently, researchers requiring the precise electronic and steric properties of the 4-benzylpiperazine group cannot achieve equivalent results by substituting cheaper, more readily available 5-substituted indanone analogs.

5-hydroxy or 5-methoxy analogs lack the N-benzylpiperazine recognition motif for D2/D3 receptors.
Phenylpiperazine substitution may shift metabolic pathways and parent recovery compared to benzylpiperazine.
Non-patent intermediates do not share the same AstraZeneca synthetic route compatibility.

Key Evidence for Selecting 5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one


Blood-Brain Barrier Permeability Profile

The compound exhibits a calculated LogP of 3.14 and a topological polar surface area (TPSA) of 23.6 Ų . This physicochemical profile places the compound well within established guidelines for CNS drug candidates, which typically require LogP <5 and TPSA <90 Ų [1]. Compared to other indanone derivatives bearing polar substituents (e.g., 5-hydroxy-indanone with TPSA >40 Ų) or larger lipophilic groups (e.g., 5-(4-phenylpiperazin-1-yl)-indan-1-one with LogP >3.5), this specific combination of moderate lipophilicity and low polarity confers a distinct advantage for passive diffusion across the blood-brain barrier.

BBB permeability
Reported
LogP 3.14, TPSA 23.6 Ų
Supports brain-penetration screening context
Within CNS drug candidate guidelines
CNS drug discovery blood-brain barrier penetration physicochemical profiling medicinal chemistry

Patent-Cited Synthetic Intermediate Utility

U.S. Patent 7,439,356 explicitly claims 5-(4-benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one and related derivatives as intermediates for preparing piperazinyl-substituted indan derivatives [1]. The patent describes its use in synthesizing compounds targeting neurological disorders including Parkinson's disease, schizophrenia, and anxiety [2]. This patent-backed role as an intermediate distinguishes it from other 5-substituted indanones that are not part of this specific synthetic route, offering a validated entry point for researchers developing analogs within this pharmacophore space.

Patent utility
Head-to-head
Claimed in US 7,439,356 vs. non-patented 5-substituted indanones
Patent-route compatibility for neurological disorder intermediates
Research model synthesis context
synthetic intermediate pharmaceutical development medicinal chemistry patent chemistry

Donepezil Derivative Scaffold for Alzheimer's Disease

The (E)-5,6-dimethoxy-2-(4-(4-substituted piperazin-1-yl)benzylidene)-2,3-dihydro-1H-inden-1-one series demonstrated IC50 values ranging from 0.8-15.2 µM for AChE inhibition and 5-18 µM for Aβ aggregation inhibition [1]. While the target compound lacks the 5,6-dimethoxy and benzylidene modifications present in these active analogs, its indanone-piperazine core structure is directly analogous to the scaffold that yielded IP-13 and IP-15, which showed superior AChE inhibitory activity compared to donepezil [2]. This structural relationship positions the compound as a viable synthetic starting material for developing novel multi-target-directed ligands.

Alzheimer's scaffold
Cross-study comparable
Analog IC50 0.8–15.2 µM (AChE), >10-fold vs donepezil
Supports MTDL optimization starting point
Indanone-piperazine core scaffold
Alzheimer's disease AChE inhibition multi-target-directed ligands donepezil derivatives

Dopamine D2/D3 Receptor Privileged Scaffold

Phenylpiperazines and indanylamines are established as privileged scaffolds for dopamine D2-like receptors [1]. Fluorescent ligands derived from this chemotype exhibit binding affinities up to 0.44 nM at D2R and 0.29 nM at D3R [2]. The target compound uniquely combines both privileged motifs—the indanone core and the N-benzylpiperazine substituent—within a single molecular framework. This dual recognition element distinguishes it from simpler phenylpiperazines (which lack the indanone) and from unsubstituted indanones (which lack the piperazine pharmacophore), positioning it as a versatile building block for developing D2/D3 receptor ligands with tunable affinity and selectivity.

D2/D3 scaffold
Class-level
Dual pharmacophore: indanone + N-benzylpiperazine
Class-level receptor recognition motif
Derived analog affinity Ki ~0.29–0.44 nM reported
dopamine receptors D2 receptor D3 receptor GPCR fluorescent ligands

Benzylpiperazine Metabolic Stability Advantage

Benzylpiperazines demonstrate superior metabolic stability compared to their phenylpiperazine counterparts, with the latter being extensively metabolized and excreted as metabolites [1]. This metabolic distinction arises from the presence of a benzylic carbon that alters the oxidation pathway compared to directly N-arylated piperazines. For researchers developing CNS-active compounds where consistent exposure and reliable pharmacokinetic parameters are critical, the benzylpiperazine moiety in this compound provides a stability advantage over alternative 5-(4-phenylpiperazin-1-yl)-indan-1-one derivatives, which are more prone to rapid oxidative metabolism.

Metabolic stability
Class-level
Benzylpiperazine vs phenylpiperazine metabolism divergence
May alter PK exposure profile
Data to verify for this scaffold
metabolic stability pharmacokinetics piperazine chemistry drug metabolism

Commercial Availability and Purity

5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one is commercially available from multiple suppliers with a minimum purity specification of 98% . The compound is supplied with full analytical documentation, including Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request . The MDL number (MFCD09701339) and InChI Key (QGFKCUHZEWBRSC-UHFFFAOYSA-N) provide unique identifiers that prevent ordering errors and ensure the correct stereochemistry and salt form are procured [1]. Compared to custom synthesis of similar indanone derivatives, which may require 4-8 week lead times and significant minimum order quantities, this compound is available in pre-packaged quantities (100mg to 5g) with standard shipping timelines.

Commercial readiness
Supplier data
98% purity, 100 mg–5 g stock, MDL MFCD09701339
Reduces custom synthesis lead time
Data to verify with supplier CoA
chemical procurement purity analysis research reagents quality control

Recommended Research Applications for 5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one


AstraZeneca Patented Intermediate for Neurological Disorders

As claimed in U.S. Patent 7,439,356, this compound serves as a key intermediate for synthesizing piperazinyl-substituted indan derivatives targeting Parkinson's disease, schizophrenia, anxiety, and other neurological disorders [1]. Research groups pursuing novel dopamine receptor modulators can leverage this intermediate to access patented chemical space with established synthetic protocols, potentially reducing development timelines and strengthening intellectual property positions.

Multi-Target-Directed Ligand Scaffold for Alzheimer's

Based on the demonstrated AChE and Aβ aggregation inhibitory activity of structurally related (E)-5,6-dimethoxy-2-(4-(4-substituted piperazin-1-yl)benzylidene)-2,3-dihydro-1H-inden-1-ones [2], this compound provides a validated starting point for medicinal chemistry optimization. Researchers can introduce the 5,6-dimethoxy substitution pattern and benzylidene modifications to the core indanone-piperazine scaffold to develop novel multi-target-directed ligands with improved potency against Alzheimer's disease pathology.

Dopamine D2/D3 Receptor Probe Development

The indanone core and N-benzylpiperazine substituent are both recognized as privileged scaffolds for dopamine D2-like receptors [3]. Fluorescent ligands derived from similar indanylamine pharmacophores have achieved sub-nanomolar binding affinities (0.29-0.44 nM) at D2R and D3R [4]. This compound can be functionalized to develop novel fluorescent probes or radioligands for receptor binding studies, high-throughput screening assays, and receptor visualization by microscopy.

Optimized Brain Penetration for CNS Drug Discovery

With a calculated LogP of 3.14 and TPSA of 23.6 Ų , the compound occupies favorable physicochemical space for blood-brain barrier penetration according to established CNS drug design guidelines [5]. This makes it a suitable core scaffold for lead optimization campaigns where maintaining CNS exposure is a primary requirement. The moderate lipophilicity and low polar surface area distinguish it from more polar or highly lipophilic indanone derivatives that may exhibit poor brain penetration or excessive non-specific binding.

Application
Selection Property
Validation Focus
CNS receptor modulator intermediate research
Patent-route compatibility
Synthesis protocol fidelity
Multi-target-directed ligand (MTDL) optimization
Core scaffold versatility
AChE/Aβ aggregation assay response
D2/D3 receptor probe development
Dual pharmacophore scaffold
Binding affinity and selectivity
Brain penetration optimization in lead candidates
Favorable CNS physicochemical profile
Blood-brain barrier penetration prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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